2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-
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Overview
Description
2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is a chemical compound with the molecular formula C20H21N2P. It is known for its unique structure, which includes a pyridine ring and a diphenylphosphino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- typically involves the reaction of pyridinemethanamine with a diphenylphosphinoethyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines .
Scientific Research Applications
2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphino group can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanamine: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.
N-[2-(Diphenylphosphino)ethyl]amine: Similar structure but without the pyridine ring, affecting its binding properties and reactivity.
Uniqueness
2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is unique due to the presence of both the pyridine ring and the diphenylphosphino group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H21N2P |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C20H21N2P/c1-3-10-19(11-4-1)23(20-12-5-2-6-13-20)16-15-21-17-18-9-7-8-14-22-18/h1-14,21H,15-17H2 |
InChI Key |
DVQHYVUCLLZGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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